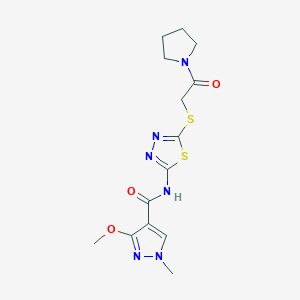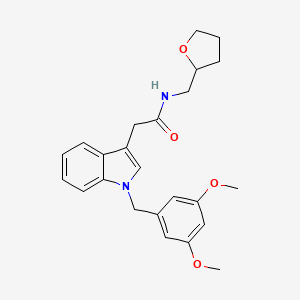
2-Chloro-N-(6-fluoro-3-oxo-4H-1,4-benzoxazin-7-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(6-fluoro-3-oxo-4H-1,4-benzoxazin-7-yl)propanamide is a chemical compound that belongs to the class of benzoxazine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(6-fluoro-3-oxo-4H-1,4-benzoxazin-7-yl)propanamide has various potential applications in scientific research. One of the most significant applications is in the field of medicine. This compound has been shown to have anticancer properties and can be used in the development of new cancer therapies. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
In the field of agriculture, 2-Chloro-N-(6-fluoro-3-oxo-4H-1,4-benzoxazin-7-yl)propanamide has been shown to have herbicidal properties. It can be used as a herbicide to control the growth of weeds in crops, leading to increased crop yields and reduced environmental impact.
In material science, this compound has been used in the development of new materials with improved mechanical and thermal properties. It can be used as a building block for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(6-fluoro-3-oxo-4H-1,4-benzoxazin-7-yl)propanamide varies depending on its application. In the case of its anticancer properties, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It does this by inhibiting the activity of certain enzymes that are essential for cell survival.
In the case of its herbicidal properties, this compound inhibits the activity of certain enzymes that are essential for the growth and survival of weeds. This leads to the death of the weed and the preservation of the crop.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(6-fluoro-3-oxo-4H-1,4-benzoxazin-7-yl)propanamide vary depending on its application. In the case of its anticancer properties, this compound has been shown to induce apoptosis in cancer cells without affecting normal cells. This makes it a potential candidate for the development of new cancer therapies.
In the case of its herbicidal properties, this compound has been shown to have no significant effects on non-target organisms, making it an environmentally friendly herbicide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-N-(6-fluoro-3-oxo-4H-1,4-benzoxazin-7-yl)propanamide in lab experiments is its versatility. This compound can be used in various applications, including medicine, agriculture, and material science. It is also relatively easy to synthesize, making it readily available for research.
One of the limitations of using this compound in lab experiments is its potential toxicity. While it has been shown to have no significant effects on non-target organisms in the case of its herbicidal properties, its toxicity in other applications needs to be further investigated.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Chloro-N-(6-fluoro-3-oxo-4H-1,4-benzoxazin-7-yl)propanamide. One of the most significant directions is in the development of new cancer therapies. This compound has shown promising anticancer properties and can be further developed into new drugs for the treatment of cancer.
In the field of agriculture, this compound can be further developed into new herbicides with improved selectivity and reduced environmental impact.
In material science, this compound can be further developed into new materials with improved mechanical and thermal properties.
Conclusion:
2-Chloro-N-(6-fluoro-3-oxo-4H-1,4-benzoxazin-7-yl)propanamide is a versatile compound with potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to new and improved products with significant benefits to society.
Synthesemethoden
The synthesis of 2-Chloro-N-(6-fluoro-3-oxo-4H-1,4-benzoxazin-7-yl)propanamide can be achieved through several methods. One of the most commonly used methods is the reaction of 6-fluoro-3-oxo-4H-1,4-benzoxazin-7-ylamine with 2-chloro-2-oxo-propanoic acid in the presence of a suitable catalyst. Other methods include the reaction of 6-fluoro-3-oxo-4H-1,4-benzoxazin-7-ylamine with chloroacetyl chloride in the presence of a base or the reaction of 6-fluoro-3-oxo-4H-1,4-benzoxazin-7-ylamine with chloroacetic acid in the presence of a dehydrating agent.
Eigenschaften
IUPAC Name |
2-chloro-N-(6-fluoro-3-oxo-4H-1,4-benzoxazin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O3/c1-5(12)11(17)15-7-3-9-8(2-6(7)13)14-10(16)4-18-9/h2-3,5H,4H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYYBIJZGMDWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C2C(=C1)OCC(=O)N2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(6-fluoro-3-oxo-4H-1,4-benzoxazin-7-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,2-dimethylpropanoylamino)-(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2706394.png)


![6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2706401.png)

![3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2706404.png)




![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2706412.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2706414.png)
